N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V)

Description

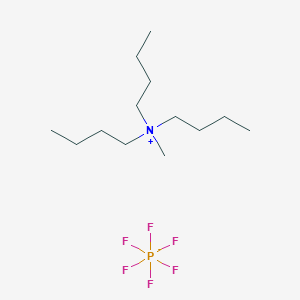

Cationic Quaternary Ammonium Structure

The cationic moiety, tributyl(methyl)azanium , adopts a tetrahedral geometry around the nitrogen center. Three n-butyl chains (–CH₂CH₂CH₂CH₃) and one methyl group (–CH₃) are covalently bonded to the nitrogen atom, resulting in a positively charged quaternary ammonium ion. The butyl chains introduce steric bulk, influencing the compound’s solubility in non-polar solvents, while the compact methyl group minimizes electronic distortion.

Bond lengths between nitrogen and carbon atoms in similar quaternary ammonium compounds typically range from 1.48–1.52 Å , as determined by X-ray crystallography. The cation’s stability arises from charge delocalization across the nitrogen atom and its alkyl substituents, a feature critical for its role in ionic liquids.

Hexafluorophosphate(V) Anion Configuration

The hexafluorophosphate(V) anion (PF₆⁻ ) exhibits octahedral symmetry, with phosphorus at the center equidistant from six fluorine atoms. Each P–F bond measures approximately 1.58 Å , and F–P–F bond angles are close to 90° , consistent with VSEPR theory predictions for six electron pairs around phosphorus. This highly symmetric structure contributes to the anion’s weak coordinating ability, making it ideal for electrolytes in lithium-ion batteries.

The anion’s charge distribution is uniform, with partial negative charges localized on fluorine atoms. This delocalization enhances the compound’s solubility in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR analysis of the cation reveals distinct proton environments:

- Methyl group on nitrogen : A singlet at δ 3.05–3.15 ppm due to the –N⁺(CH₃) moiety.

- Butyl chains : Multiplets between δ 0.90–1.70 ppm , corresponding to –CH₂– and –CH₃ groups. The terminal methyl protons (–CH₃) resonate as a triplet near δ 0.92 ppm .

³¹P NMR of the hexafluorophosphate(V) anion shows a sharp singlet at δ -144.5 ppm , characteristic of the symmetric PF₆⁻ structure. ¹⁹F NMR exhibits a single resonance at δ -71.2 ppm , confirming equivalent fluorine environments.

Infrared (IR) Vibrational Fingerprinting

IR spectroscopy identifies key vibrational modes:

- C–H stretches : Absorption bands at 2850–2960 cm⁻¹ (alkyl C–H stretching).

- P–F symmetric stretches : Strong bands at 840–860 cm⁻¹ and 560–580 cm⁻¹ , attributed to the PF₆⁻ anion.

- N⁺–C stretches : Weak signals near 1480–1520 cm⁻¹ , indicative of the quaternary ammonium group.

| Spectral Mode | Frequency Range | Assignment |

|---|---|---|

| C–H stretch | 2850–2960 cm⁻¹ | Alkyl C–H bonds |

| P–F symmetric stretch | 840–860 cm⁻¹ | PF₆⁻ anion |

| N⁺–C stretch | 1480–1520 cm⁻¹ | Quaternary ammonium |

Properties

Molecular Formula |

C13H30F6NP |

|---|---|

Molecular Weight |

345.35 g/mol |

IUPAC Name |

tributyl(methyl)azanium;hexafluorophosphate |

InChI |

InChI=1S/C13H30N.F6P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-7(2,3,4,5)6/h5-13H2,1-4H3;/q+1;-1 |

InChI Key |

XDGFEAFWBLXDPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium chloride or bromide with hexafluorophosphoric acid. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.

Complex Formation: It can form complexes with various metal ions, which are useful in catalysis and other applications.

Scientific Research Applications

Catalytic Applications

1.1. Synthesis of Fine Chemicals

DBMBHFP has been utilized as a solvent and catalyst in organic synthesis. Its ionic nature facilitates the solvation of reactants and enhances reaction rates. For instance, it has been employed in the synthesis of pharmaceuticals and agrochemicals through various catalytic processes, including Michael additions and esterifications.

1.2. Green Chemistry

The use of DBMBHFP aligns with principles of green chemistry by reducing the need for volatile organic solvents. Its recyclability and non-flammability contribute to safer laboratory practices and lower environmental impact.

Electrochemical Applications

2.1. Electrolytes in Batteries

DBMBHFP serves as an electrolyte in lithium-ion batteries due to its high ionic conductivity and electrochemical stability. Research indicates that incorporating DBMBHFP into battery systems can enhance performance metrics such as charge capacity and cycle life.

2.2. Supercapacitors

In supercapacitor technology, DBMBHFP has been explored as a potential electrolyte that improves energy density and power output. Its ability to maintain stability at high voltages makes it a candidate for advanced energy storage solutions.

Material Science

3.1. Polymer Composites

DBMBHFP is used in the development of polymer composites that exhibit improved mechanical properties and thermal stability. By incorporating this ionic liquid into polymer matrices, researchers have achieved materials with enhanced performance for applications in electronics and packaging.

3.2. Nanomaterials Synthesis

The compound has also been employed in the synthesis of nanomaterials, where it acts as a stabilizing agent during the formation of nanoparticles. This application is crucial in fields such as catalysis, drug delivery, and environmental remediation.

Biological Applications

4.1. Antimicrobial Activity

Studies have shown that DBMBHFP possesses antimicrobial properties, making it useful in developing disinfectants and preservatives for medical applications. Its effectiveness against various pathogens highlights its potential in healthcare settings.

4.2. Drug Delivery Systems

Research indicates that DBMBHFP can enhance the solubility of poorly soluble drugs, facilitating their delivery through various routes including oral and transdermal systems.

Case Studies

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the reaction rate. The hexafluorophosphate anion plays a crucial role in stabilizing the transition state and improving the overall efficiency of the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) and analogous compounds:

Key Research Findings

- Electrochemical Stability: TBAPF₆ is a benchmark electrolyte due to its inertness and wide electrochemical window.

- Synthetic Utility : Unlike HBTU/HATU, which facilitate amide bond formation via active ester intermediates, the aminium salt lacks reactive groups, limiting its role in catalysis. Its utility may instead lie in stabilizing ionic phases or as a phase-transfer catalyst .

- Ionic Liquid Properties : Compared to N-butylpyridinium PF₆⁻, the aminium salt’s aliphatic cation likely results in lower viscosity and higher thermal stability, aligning with trends observed in quaternary ammonium ionic liquids .

Solubility and Reactivity

- TBAPF₆ and N-butylpyridinium PF₆⁻ exhibit high solubility in DMF, a trait likely shared by the target compound due to shared PF₆⁻ and alkyl groups. However, the methyl and aminium substituents in N,N-Dibutyl-N-methylbutan-1-aminium PF₆⁻ may reduce solubility in less polar solvents like THF .

- Reactivity contrasts are stark: HBTU and formamidinium salts participate in covalent bond formation, while the aminium salt’s inert cation prioritizes ionic interactions .

Biological Activity

N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V), with the CAS number 154883-01-9, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H30F6NP

- Molecular Weight : 345.35 g/mol

- Structure : The compound features a hexafluorophosphate group, which is known for its stability and ability to influence biological interactions.

Antimicrobial Properties

Research has indicated that quaternary ammonium compounds (QACs) like N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V) exhibit significant antimicrobial activity. These compounds disrupt microbial cell membranes, leading to cell lysis and death. A study on similar QACs demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

The antimicrobial mechanism is primarily attributed to the cationic nature of the ammonium group, which interacts with negatively charged components of bacterial membranes. This interaction can result in:

- Membrane Disruption : The compound integrates into the lipid bilayer, increasing permeability and causing leakage of cellular contents.

- Inhibition of Biofilm Formation : Some studies suggest that QACs can prevent biofilm formation, which is crucial in chronic infections .

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A comparative study evaluated the efficacy of various QACs, including N,N-Dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V), against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity .

- Cytotoxicity Assessment :

- Synergistic Effects :

Data Tables

| Study | Microbial Strain | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 32 | >100 |

| 2 | Escherichia coli | 32 | >100 |

| 3 | Combined with Penicillin | 16 (synergistic effect) | >100 |

Q & A

Basic: What synthetic methodologies are optimal for preparing N,N-dibutyl-N-methylbutan-1-aminium hexafluorophosphate(V), and how can purity be validated?

The synthesis typically involves quaternization of the tertiary amine (e.g., N,N-dibutyl-N-methylbutan-1-amine) with a methylating agent, followed by anion exchange with hexafluorophosphoric acid. Purification often employs recrystallization from anhydrous solvents like acetonitrile or dichloromethane to avoid hydrolysis. Purity validation requires ¹H/¹³C NMR (to confirm cation structure) and ion chromatography (to verify PF₆⁻ stoichiometry). FT-IR can identify residual solvents or byproducts, while elemental analysis ensures correct C/H/N ratios .

Basic: What analytical techniques are critical for characterizing the structural and thermal stability of this ionic compound?

Single-crystal X-ray diffraction is definitive for resolving cation-anion interactions and lattice packing . Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transitions or melting points). Cyclic voltammetry in aprotic solvents (e.g., acetonitrile) assesses electrochemical stability windows, critical for applications in electrochemistry .

Advanced: How does the cation structure influence ionic conductivity in non-aqueous electrolytes, and what contradictions exist in reported data?

The bulky N,N-dibutyl-N-methylbutan-1-aminium cation reduces ionic mobility compared to smaller cations (e.g., imidazolium), but enhances solubility in low-polarity solvents. Contradictions arise in conductivity measurements due to traces of water (which hydrolyze PF₆⁻ to HF and POF₃) or impurities from synthesis . Studies using impedance spectroscopy under rigorously anhydrous conditions (e.g., glovebox-prepared cells) are essential to resolve discrepancies .

Advanced: What mechanistic role does this compound play in peptide coupling reactions, and how does it compare to HATU or HBTU?

As a uronium-type coupling agent, it activates carboxylic acids via formation of an active ester intermediate , facilitating amide bond formation. Unlike HATU or HBTU, the absence of benzotriazole derivatives reduces racemization risks but may lower coupling efficiency for sterically hindered substrates. Kinetic studies (e.g., NMR monitoring of reaction progress) and HPLC analysis of diastereomeric ratios are recommended for optimization .

Advanced: How do solvent polarity and counterion choice affect its performance in electrochemical sensors?

In carbon paste electrodes , non-polar solvents (e.g., paraffin oil) enhance cation incorporation into the matrix, improving selectivity for hydrophobic analytes. However, polar solvents (e.g., DMF) increase leaching of PF₆⁻, reducing sensor longevity. Comparative studies using electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) reveal solvent-dependent morphological changes in the electrode surface .

Advanced: What are the challenges in reconciling computational models with experimental data for its solvation dynamics?

Density functional theory (DFT) models often underestimate cation-anion interactions due to the complexity of van der Waals forces in bulky cations. Experimental validation via Raman spectroscopy (to probe ion-pairing) and neutron scattering (for solvation shell analysis) is critical. Discrepancies in diffusion coefficients calculated via MD simulations vs. pulsed-field gradient NMR highlight the need for force-field parameter refinement .

Methodological: How to design experiments to assess its cytotoxicity in biomedical applications?

Use MTT assays with mammalian cell lines (e.g., HEK-293) to evaluate viability. Pre-treat the compound with chelex resin to remove trace metals, and include controls for PF₆⁻ hydrolysis products (e.g., HF). LC-MS/MS can quantify intracellular accumulation, while confocal microscopy with fluorescent probes assesses membrane disruption .

Methodological: What protocols mitigate PF₆⁻ hydrolysis during long-term storage?

Store under argon atmosphere in flame-sealed glass ampoules with molecular sieves (3Å). Avoid exposure to light, which accelerates hydrolysis. Karl Fischer titration monitors water content (<50 ppm), and 31P NMR detects hydrolysis byproducts (e.g., POF₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.